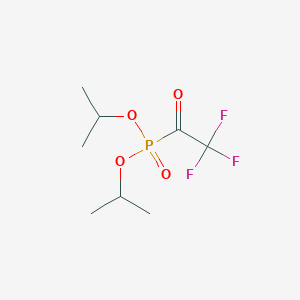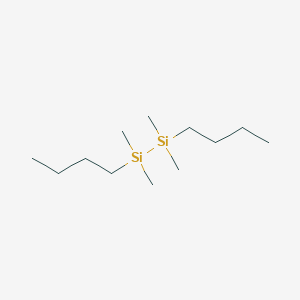
Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with ethoxy and ethynyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with ethoxy groups through an electrophilic aromatic substitution reaction. This involves the reaction of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the ethoxy-substituted phenyl ring with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Carbamate Group: The final step involves the reaction of the substituted phenyl ring with isopropyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling reaction and automated systems for the addition of reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl-substituted phenyl carbamate.
Reduction: Formation of an amine-substituted phenyl carbamate.
Substitution: Formation of various substituted phenyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the carbamate group.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate involves the interaction of the carbamate group with biological targets such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, inhibiting its activity. This interaction is facilitated by the presence of the ethynyl and ethoxy groups, which enhance the binding affinity of the compound to the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl (3,4-diethoxyphenyl)carbamate: Lacks the ethynyl group.
Propan-2-yl (3,4-dimethoxy-5-ethynylphenyl)carbamate: Has methoxy groups instead of ethoxy groups.
Propan-2-yl (3,4-diethoxy-5-propynylphenyl)carbamate: Has a propynyl group instead of an ethynyl group.
Uniqueness
Propan-2-yl (3,4-diethoxy-5-ethynylphenyl)carbamate is unique due to the presence of both ethoxy and ethynyl groups on the phenyl ring. This combination of substituents enhances its chemical reactivity and binding affinity to biological targets, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
84972-40-7 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
propan-2-yl N-(3,4-diethoxy-5-ethynylphenyl)carbamate |
InChI |
InChI=1S/C16H21NO4/c1-6-12-9-13(17-16(18)21-11(4)5)10-14(19-7-2)15(12)20-8-3/h1,9-11H,7-8H2,2-5H3,(H,17,18) |
Clé InChI |
UXGOKHVSNGEHMY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)C#C)NC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


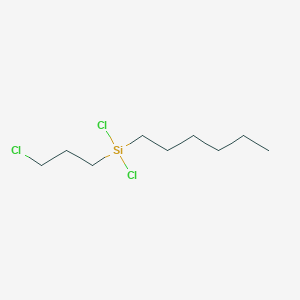
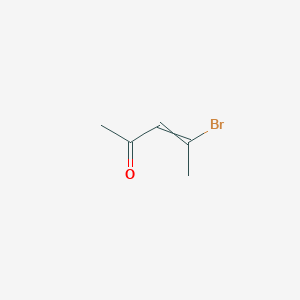


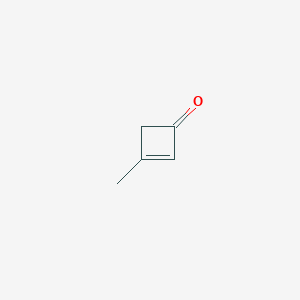
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)

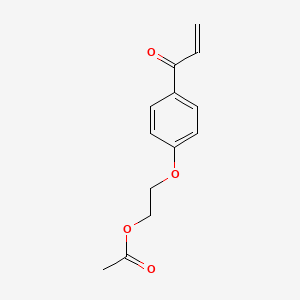
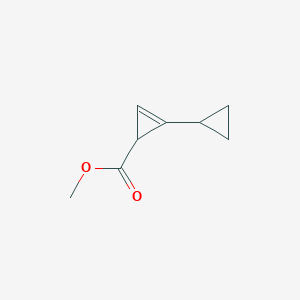
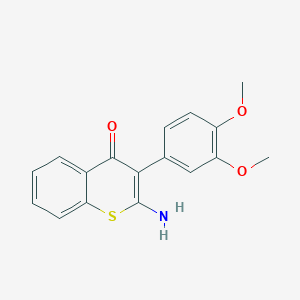
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
